N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-benzoyl-4-chlorophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-18-11-10-15(12-17(18)22(27)14-6-2-1-3-7-14)25-23(28)21-13-19(26)16-8-4-5-9-20(16)29-21/h1-13H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXTKOAUAQMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Condensation
The chromene core is synthesized via condensation of substituted hydroxyacetophenones with diethyl oxalate. Adapted from Gomes et al. and optimized by microwave (MW) irradiation:
Procedure
- Reactants : 5′-Substituted-2′-hydroxyacetophenone (1.16 mmol), diethyl oxalate (3.49 mmol), sodium methoxide (2.32 mmol).
- Solvent : Dioxane (2 mL).
- Conditions : MW heating at 120°C for 20 min, followed by HCl-mediated cyclization (6 M HCl, 120°C, 40 min).
- Yield : 54–93% for derivatives with electron-withdrawing groups.
Optimization Insights
- Base selection (NaOMe > KOtBu) improves cyclization efficiency.
- MW irradiation reduces reaction time from hours to minutes compared to conventional heating.
Synthesis of 3-Benzoyl-4-Chloroaniline
Friedel-Crafts Acylation with Directed Ortho-Metalation
A three-step sequence is proposed:
Step 1: Protection of 4-Chloroaniline
- Reaction : Acetylation with acetic anhydride to form 4-chloroacetanilide.
- Purpose : Directs electrophilic substitution to the meta position.
Step 2: Benzoylation
- Reactants : 4-Chloroacetanilide, benzoyl chloride (1.2 eq), AlCl₃ (1.5 eq).
- Conditions : 0°C to room temperature, dichloromethane, 12 h.
- Product : 3-Benzoyl-4-chloroacetanilide.
Step 3: Deprotection
- Reaction : Hydrolysis with 6 M HCl under reflux (2 h).
- Yield : ~65% (estimated from analogous routes).
Amide Bond Formation
Acid Chloride-Mediated Coupling
Chromene-2-carboxylic acid is activated for nucleophilic attack:
Procedure
- Activation : Treat chromene-2-carboxylic acid with thionyl chloride (2 eq) in anhydrous DCM (30 min reflux).
- Coupling : Add 3-benzoyl-4-chloroaniline (1.1 eq) and triethylamine (3 eq) in THF, stir at 0°C → RT (12 h).
- Workup : Quench with ice-water, extract with ethyl acetate, purify via silica chromatography.
- Yield : 70–85% (based on similar carboxamide syntheses).
Structural Characterization and Validation
Crystallographic Data (Analogous Systems)
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| MW-assisted chromene | 87 | 1 h | Rapid cyclization | Requires specialized equipment |
| Conventional heating | 72 | 6 h | Accessible instrumentation | Lower yield |
| Friedel-Crafts acylation | 65 | 14 h | Regioselective benzoylation | Multi-step protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Key Observations :
- CA Inhibition : Derivatives with sulfamoylphenethyl groups (e.g., 6i , 5f ) exhibit potent CA inhibition, outperforming acetazolamide (AAZ) in hCA I/II inhibition. Substituents like 7,8-methyl groups on the chromene ring enhance activity .
- MAO-B Selectivity : The position of the carboxamide group (2 vs. 3) critically affects MAO-B inhibition. 3-Carboxamides (e.g., N-(4-chlorophenyl)-4-oxo-3-carboxamide) show MAO-B activity, whereas 2-carboxamides (e.g., the target compound and N-(4-bromophenyl)-2-carboxamide) are inactive .
- Multitarget Activity : Hybrids like 14n demonstrate dual ChE and MAO inhibition, highlighting the scaffold’s versatility in AD drug design .
Physicochemical Properties
Physical properties of chromene-2-carboxamides vary with substituents, impacting solubility and crystallinity:
Structure-Activity Relationships (SAR)
- Position of Carboxamide : 2-Carboxamides (target compound) lack MAO-B inhibition but are potent CA inhibitors, whereas 3-carboxamides show MAO-B activity .
- Substituent Effects :
- Electron-Withdrawing Groups : Chloro and sulfamoyl groups enhance CA inhibition by modulating electron density .
- Benzoyl Group : The 3-benzoyl moiety in the target compound may improve lipophilicity and π-π stacking in enzyme active sites.
- Methyl Groups : 7,8-Me groups on the chromene ring (e.g., 6i ) optimize CA I/II inhibition .
Biological Activity
N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, a compound belonging to the chromene family, has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene core with a benzoyl and a chlorophenyl substituent, which may enhance its biological activity through various interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar chromene derivatives using the MTT assay, revealing that certain derivatives exhibited IC50 values in the low micromolar range. The presence of electron-withdrawing groups like chlorine was noted to enhance activity against cancer cells due to improved lipophilicity and binding affinity to cellular targets .
2. Anti-inflammatory Activity
Chromene derivatives have also been investigated for their anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a key mechanism through which these compounds exert their anti-inflammatory effects.
Research Findings: COX Inhibition
In vitro studies demonstrated that related compounds significantly inhibited COX-2 activity with IC50 values ranging from 10 to 20 µM. This inhibition is crucial as COX-2 is often upregulated in inflammatory conditions and cancers .
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests.
Findings: Radical Scavenging
Compounds similar to this chromene derivative exhibited potent radical scavenging activities, with IC50 values indicating effective neutralization of free radicals. This property is beneficial in preventing oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Free Radical Scavenging : Its ability to scavenge free radicals contributes to its protective effects against oxidative damage.
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic strategies for preparing N-(3-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis involves multi-step organic reactions:
- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 4-oxo-chromene scaffold .
- Amidation : Coupling the chromene-2-carboxylic acid intermediate with 3-benzoyl-4-chloroaniline using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in DMF .
- Substituent Introduction : Pd-catalyzed cross-coupling or Friedel-Crafts acylation to install the 3-benzoyl-4-chlorophenyl group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (DCM/MeOH) ensure high purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR (400 MHz, DMSO-d6) confirms proton environments (e.g., chromene carbonyl at δ ~170 ppm) and aryl substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks if suitable single crystals are obtained .
- UV-Vis Spectroscopy : Identifies chromophore absorption bands (λmax ~300–350 nm) for photophysical studies .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme Inhibition : Fluorogenic substrate assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .
- Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus and E. coli .
Advanced Research Questions
Q. How can reaction yields be optimized during the amidation step?
- Coupling Reagent Screening : Compare EDCI, DCC, or HATU efficiency in DMF or DCM .
- Additives : Use HOBt to suppress racemization and improve regioselectivity .
- Temperature Control : Conduct reactions at 0°C (slow addition) to minimize side products, then warm to RT .
- Inert Atmosphere : Nitrogen/argon prevents moisture-sensitive reagent degradation .
Q. How to address discrepancies in reported biological activity data?
- Orthogonal Assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) alongside enzymatic assays .
- Structural Analysis : Compare X-ray structures of analogs to identify critical substituents (e.g., 4-chloro vs. 4-methoxy groups) affecting binding .
- Solubility Correction : Normalize activity data to account for solubility differences (e.g., DMSO stock concentration vs. aqueous buffer) .
Q. What advanced techniques elucidate target binding interactions?
- X-ray Crystallography : Resolve ligand-protein complexes (e.g., with kinase domains) to identify key hydrogen bonds and hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .
- Molecular Dynamics Simulations : Predict binding stability and conformational changes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
